molecular formula C13H21ClFN B1471970 3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride CAS No. 1864057-62-4

3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride

Cat. No. B1471970
CAS RN: 1864057-62-4
M. Wt: 245.76 g/mol
InChI Key: HPAJVBMAFHHVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride, commonly referred to as 3-EFPA-HCl, is an organic compound belonging to the group of substituted amines. It is a white crystalline solid that is soluble in water and has a melting point of 107-108°C. This compound has a wide range of applications in the fields of scientific research and laboratory experiments.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

  • Anticancer Drug Development

    Organotin(IV) complexes with amino acetate functionalized Schiff bases, characterized by spectroscopic techniques and tested against human tumor cell lines, highlight the role of complex organic molecules in developing potential anticancer drugs (Basu Baul et al., 2009).

  • Bioisostere in Drug Design

    The application of bicyclo[1.1.1]pentane as a nonclassical phenyl ring bioisostere in the design of potent and orally active γ-secretase inhibitors illustrates the importance of structural modification in enhancing drug properties, such as solubility and permeability (Stepan et al., 2012).

  • Development of Analgesics

    One-pot synthesis over bifunctional palladium/amberlyst catalysts leading to new opioidic compounds with pronounced analgesic efficiency showcases the innovative synthesis routes for potential analgesic drugs (Wissler et al., 2007).

  • Synthesis of Antidepressants

    The synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride and its evaluation for antidepressant activities exemplifies the process of discovering new therapeutic agents (Yuan, 2012).

Material Science and Catalysis

  • Catalytic Applications

    The synthesis of polyhedral oligomeric silsesquioxane-conjugated bis(diphenylphosphino)amine ligands for chromium(III) catalyzed ethylene trimerization and tetramerization indicates the potential use of complex amine derivatives in enhancing catalytic reactions, offering insights into the synthesis and applications of similar compounds (Lee & Hong, 2018).

  • Hydrodefluorination Reactions

    The room-temperature catalytic hydrodefluorination of C(sp3)-F bonds demonstrates the potential of specific catalysts in modifying fluorinated organic compounds, suggesting applications in environmental remediation or the synthesis of less fluorinated pharmaceuticals (Scott et al., 2005).

properties

IUPAC Name

3-ethyl-1-(3-fluorophenyl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN.ClH/c1-3-10(4-2)8-13(15)11-6-5-7-12(14)9-11;/h5-7,9-10,13H,3-4,8,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAJVBMAFHHVEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(C1=CC(=CC=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride
Reactant of Route 2
3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride
Reactant of Route 5
3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride
Reactant of Route 6
3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.